4-methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one

Lipophilicity Drug-likeness 1,2,4-Triazole-3-thione

4-Methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one (CAS 117258-15-8) is a heterocyclic small molecule (C₈H₈N₄O, MW 176.18 g/mol) featuring a 1,2,4-triazol-5-one core with a 4-methyl substituent on the triazole N4 and a pyridin-4-yl group at the C3 position. The compound exhibits a calculated logP of 0.58, indicative of balanced lipophilicity for drug-like space, and a density of 1.4 g/cm³.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 117258-15-8
Cat. No. B1650390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one
CAS117258-15-8
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=O)C2=CC=NC=C2
InChIInChI=1S/C8H8N4O/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h2-5H,1H3,(H,11,13)
InChIKeyKTBUBABVOMZUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one (CAS 117258-15-8): Core Physicochemical and Structural Profile for Sourcing Decisions


4-Methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one (CAS 117258-15-8) is a heterocyclic small molecule (C₈H₈N₄O, MW 176.18 g/mol) featuring a 1,2,4-triazol-5-one core with a 4-methyl substituent on the triazole N4 and a pyridin-4-yl group at the C3 position. The compound exhibits a calculated logP of 0.58, indicative of balanced lipophilicity for drug-like space, and a density of 1.4 g/cm³ . It is commercially available from specialty suppliers at a certified purity of NLT 98%, supported by ISO-compliant quality systems . As a member of the broader 1,2,4-triazol-5-one pharmacophore class implicated in kinase inhibition (c-FMS/CSF-1R, c-KIT, PDGFR), this scaffold has attracted attention in medicinal chemistry programs targeting oncology and autoimmune indications [1].

Procurement Risk: Why Unverified 1,2,4-Triazol-5-one Analogs Cannot Substitute for CAS 117258-15-8


Within the 1,2,4-triazol-5-one chemotype, subtle variations in N4-substitution and C3-heteroaryl identity produce meaningful divergences in lipophilicity, hydrogen-bonding capacity, and kinase inhibition profiles that cannot be compensated by post-hoc formulation adjustments. For instance, replacing the C3 pyridin-4-yl group with pyridin-3-yl alters the nitrogen orientation and disrupts critical hinge-binding interactions in kinase ATP pockets [1]. Similarly, substituting the 4-methyl group with hydrogen or larger alkyl chains shifts both logP and metabolic vulnerability. The thione/mercapto analog (CAS 3652-32-2) exhibits a logP approximately 2.0-fold higher than the target compound [2], directly impacting aqueous solubility, protein binding, and off-target promiscuity risk. Sourcing decisions must therefore be anchored to the precise CAS registry identity rather than scaffold-level similarity.

Quantitative Differentiation Evidence: 4-Methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one vs. Closest Analogs


Lipophilicity Control: LogP 0.58 vs. Thione Analog LogP 1.17

The target compound displays a calculated logP of 0.58, which is approximately half the lipophilicity of the corresponding thione/mercapto analog (4-methyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, CAS 3652-32-2), reported with logP 1.17 [1]. This 0.59 log-unit difference represents a ~3.9-fold lower octanol-water partition coefficient, predicting enhanced aqueous solubility and reduced non-specific protein binding for the target compound. The lower logP places the target compound within a preferred range for oral bioavailability and CNS restriction, whereas the thione analog's higher logP increases the risk of phospholipidosis and hERG binding.

Lipophilicity Drug-likeness 1,2,4-Triazole-3-thione

Procurement-Grade Purity: NLT 98% vs. Generic Analog Purity of 95%

The target compound is available under a commercial specification of NLT 98% purity , whereas a close structural analog, 4-methyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (CAS 3652-32-2), is frequently supplied at 95% purity [1]. This 3-percentage-point differential in minimum purity translates to a maximum impurity burden of ≤2% for the target versus ≤5% for the comparator, a 2.5-fold difference that can significantly influence dose-response accuracy, crystallographic outcomes, and the interpretability of SAR data.

Purity specification Quality control Reproducibility

Kinase Inhibition Class Privilege: 1,2,4-Triazol-5-one Scaffold as c-FMS/c-KIT/PDGFR Pharmacophore

The 1,2,4-triazol-5-one chemotype has been established as a privileged scaffold for potent inhibition of c-FMS (CSF-1R), c-KIT, and PDGFR kinases, as demonstrated by the Deciphera Pharmaceuticals patent portfolio (WO2014145023A1) [1]. Within this patent series, certain 1,2,4-triazol-5-one derivatives achieved IC₅₀ values of <0.01 μM against unphosphorylated c-FMS kinase [2]. While the specific IC₅₀ of 4-methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one against these targets has not been publicly disclosed, its structural congruence with the pharmacophoric elements defined in the patent—the 4-methyl substitution on the triazolone and the pyridyl ring at the C3 position—strongly supports its candidacy as a c-FMS/c-KIT/PDGFR inhibitor probe. By contrast, triazol-5-one analogs lacking the 4-methyl group (e.g., CAS 155431-59-7) lack the N4-substitution that may be critical for selectivity against off-target kinases identified in the patent (ABL, BCR-ABL, KDR) [1]. Additionally, patent examples demonstrate that the 3-pyridin-4-yl versus 3-pyridin-3-yl regioisomerism significantly impacts kinase selectivity profiles, reinforcing the need for positional fidelity when sourcing this compound class for inhibitor studies.

Kinase inhibition c-FMS/CSF-1R c-KIT PDGFR Cancer

High-Confidence Application Scenarios for 4-Methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one Procurement


c-FMS/CSF-1R Kinase Inhibitor Probe Development

The 1,2,4-triazol-5-one scaffold's established activity against c-FMS kinase [1] makes CAS 117258-15-8 a logical procurement choice for medicinal chemistry teams seeking to develop novel CSF-1R-targeted therapies for cancer, autoimmune disease, or metabolic bone disorders. The compound's specific N4-methyl and C3-pyridin-4-yl substitution pattern aligns with the pharmacophoric requirements disclosed in WO2014145023A1, and its commercial availability at NLT 98% purity supports reproducible biochemical screening and X-ray co-crystallography studies.

Structure-Activity Relationship (SAR) Expansion Around Triazolone-Based Kinase Inhibitors

The differentiated physicochemical properties of CAS 117258-15-8—specifically its moderate logP of 0.58 —position it as a useful core scaffold for systematic SAR campaigns aimed at optimizing solubility, permeability, and metabolic stability while retaining kinase inhibition potency. The 0.59 log-unit lipophilicity gap relative to the thione analog (logP 1.17) [2] provides a meaningful differentiation criterion when selecting between oxygen-containing and sulfur-containing heterocyclic cores for hit-to-lead programs.

Chemical Biology Tool Compound for c-KIT and PDGFR Pathway Studies

Given the 1,2,4-triazol-5-one class's demonstrated polypharmacology across c-KIT and PDGFR kinases [1], this compound may serve as a starting point for developing chemical probes to interrogate overlapping signaling networks in mastocytosis, gastrointestinal stromal tumors (GIST), and fibrotic diseases. Procurement at NLT 98% purity ensures that observed cellular phenotypes can be confidently attributed to the intended compound rather than synthetic impurities.

Quality-Controlled Reference Standard for Analytical Method Development

The NLT 98% purity specification, supported by ISO-certified quality systems , qualifies CAS 117258-15-8 as a suitable reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods. This is particularly relevant for pharmaceutical research organizations requiring high-purity benchmarks for impurity profiling of 1,2,4-triazol-5-one-derived drug candidates.

Quote Request

Request a Quote for 4-methyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.